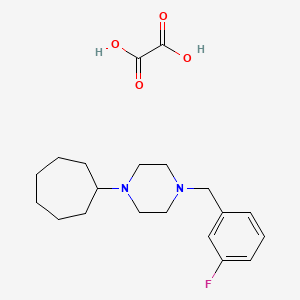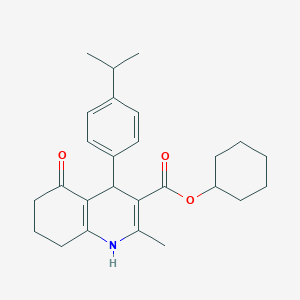![molecular formula C17H18Cl2O3 B4960702 1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B4960702.png)
1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene is a chemical compound that belongs to the family of chlorinated aromatic hydrocarbons. It is also known as Triclosan, which is a widely used antimicrobial agent in various consumer products such as soaps, toothpaste, and cosmetics. The compound has been extensively studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of 1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene involves the inhibition of bacterial fatty acid synthesis. The compound targets the enoyl-acyl carrier protein reductase enzyme, which is involved in the last step of fatty acid synthesis. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing fatty acids, which are essential for their survival.
Biochemical and Physiological Effects
1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene has been shown to have low toxicity and is generally considered safe for use in consumer products. However, there have been concerns about the potential for the compound to disrupt endocrine function. Studies have shown that the compound can bind to estrogen receptors and may have the potential to interfere with hormone signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene is widely used in laboratory experiments as an antimicrobial agent. The compound is easy to synthesize and is readily available. However, there are limitations to its use, as it has been shown to have potential endocrine-disrupting effects, which may affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene. One area of research is the development of new antimicrobial agents that are effective against antibiotic-resistant bacteria. Another area of research is the investigation of the potential endocrine-disrupting effects of the compound and the development of safer alternatives for use in consumer products. Additionally, the compound has potential applications in the treatment of acne and other skin conditions, and further research is needed to explore these possibilities.
Métodos De Síntesis
The synthesis of 1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene involves the reaction of 2,4-dichlorophenol with 3-methoxyphenol in the presence of a base. The resulting product is then reacted with 1-bromo-3-chloropropane to form 1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene. The compound is then purified and characterized using various analytical techniques such as NMR and IR spectroscopy.
Aplicaciones Científicas De Investigación
1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of bacteria, including both Gram-positive and Gram-negative bacteria. The compound has also been studied for its antifungal properties and has been shown to be effective against various fungi. In addition, 1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene has been studied for its potential use in the treatment of acne, as it has been shown to inhibit the growth of Propionibacterium acnes, which is the bacteria responsible for causing acne.
Propiedades
IUPAC Name |
1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O3/c1-20-13-6-4-7-14(12-13)21-10-2-3-11-22-16-9-5-8-15(18)17(16)19/h4-9,12H,2-3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRJAVOOMBBJDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCOC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[4-({4-[(2-chlorobenzoyl)amino]benzoyl}amino)phenyl]benzamide](/img/structure/B4960626.png)
![3-(3-chlorophenyl)-7-(3,4-difluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4960648.png)
![3-(5-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4960653.png)

![5-(3,4-dimethoxybenzylidene)-3-{[(3,4-dimethylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B4960657.png)
![4-(4-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4960671.png)
![ethyl 4-{2-[(4-bromophenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B4960677.png)
![N-{1-[1-(2,4-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B4960683.png)
![N-[4-(1H-pyrazol-1-yl)phenyl]-1-(8-quinolinylmethyl)-2-piperidinecarboxamide](/img/structure/B4960685.png)
![4-[(4-hydroxy-3-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4960688.png)
![[6,8,9-trimethyl-4-(3-pyridinyl)-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl phenylcarbamate](/img/structure/B4960694.png)
![1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4960709.png)

